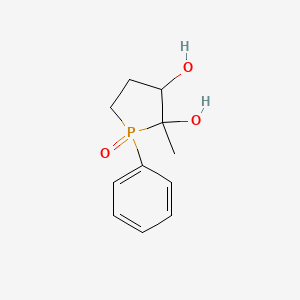
2,3-Dihydroxy-2-methyl-1-phenyl-1lambda~5~-phospholan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroxy-2-methyl-1-phenyl-1lambda~5~-phospholan-1-one is an organophosphorus compound characterized by the presence of a phospholane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxy-2-methyl-1-phenyl-1lambda~5~-phospholan-1-one typically involves the reaction of phenylphosphonic dichloride with 2,3-dihydroxy-2-methylbutane under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydroxy-2-methyl-1-phenyl-1lambda~5~-phospholan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the hydroxyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phospholane derivatives with reduced functional groups.
Substitution: Formation of alkylated phospholane derivatives.
Applications De Recherche Scientifique
2,3-Dihydroxy-2-methyl-1-phenyl-1lambda~5~-phospholan-1-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,3-Dihydroxy-2-methyl-1-phenyl-1lambda~5~-phospholan-1-one involves its interaction with specific molecular targets. The compound can form complexes with metal ions, influencing various biochemical pathways. Additionally, its ability to undergo oxidation and reduction reactions allows it to modulate redox states in biological systems, thereby affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-2-methyl-1-phenyl-propan-1-one: A compound with a similar phenyl and hydroxyl group but lacking the phospholane ring.
2,3-Dihydroxy-1,3-diphenyl-1-propanone: Another compound with dihydroxy and phenyl groups but different structural arrangement.
Uniqueness
2,3-Dihydroxy-2-methyl-1-phenyl-1lambda~5~-phospholan-1-one is unique due to the presence of the phospholane ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its diverse applications in various fields.
Propriétés
Numéro CAS |
118970-30-2 |
|---|---|
Formule moléculaire |
C11H15O3P |
Poids moléculaire |
226.21 g/mol |
Nom IUPAC |
2-methyl-1-oxo-1-phenyl-1λ5-phospholane-2,3-diol |
InChI |
InChI=1S/C11H15O3P/c1-11(13)10(12)7-8-15(11,14)9-5-3-2-4-6-9/h2-6,10,12-13H,7-8H2,1H3 |
Clé InChI |
TXLDFJXGDYSBGN-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(CCP1(=O)C2=CC=CC=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


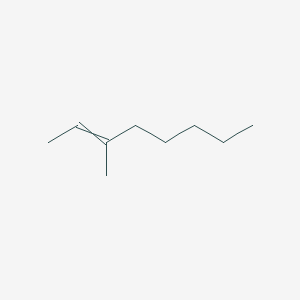

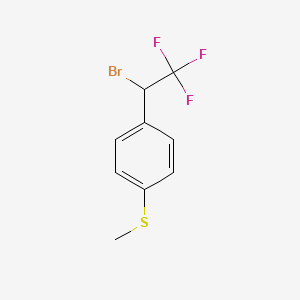

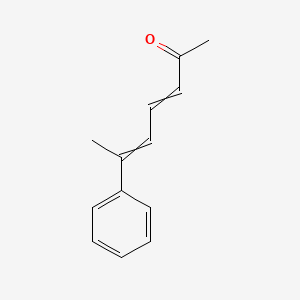
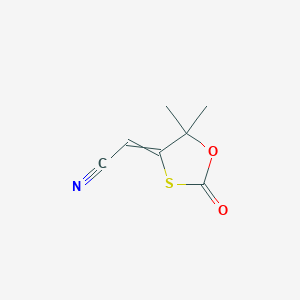
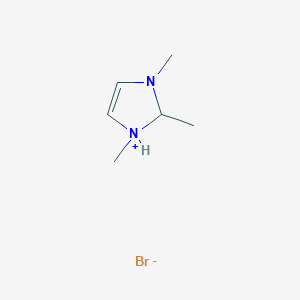
![Propanedioic acid, [(2-fluorophenyl)methyl]-, dimethyl ester](/img/structure/B14302823.png)


![1H-Naphtho[2,1-b]pyran-3-ol, 2,3-dihydro-](/img/structure/B14302840.png)
![5,5-Dibutyl-5H-benzo[b]phosphindol-5-ium iodide](/img/structure/B14302841.png)

![1,2,3-Triazine, 4,5,6-tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302857.png)
